molecular formula C17H14BrN3O3 B3034189 (6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol CAS No. 1431510-25-6

(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol

Cat. No.: B3034189
CAS No.: 1431510-25-6
M. Wt: 388.2 g/mol
InChI Key: UDIDKECKYFSPQJ-UHFFFAOYSA-N
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Description

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol, also known as 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol, is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to a class of compounds known as quinolines, which are aromatic heterocyclic compounds containing a nitrogen atom in a six-membered ring. The compound has been studied for its potential use as a therapeutic agent, as well as for its potential applications in laboratory experiments.

Scientific Research Applications

Antimicrobial and Antimalarial Applications

A study by Parthasaradhi et al. (2015) discusses the synthesis of quinoline derivatives including 6-bromo-quinolin-3-yl methanol and its applications in antimicrobial and antimalarial activities. These compounds were tested against various microorganisms and showed potential as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).

Intermediate in PI3K/mTOR Inhibitors

Fei Lei and colleagues (2015) reported that a compound similar to (6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol is a crucial intermediate in the synthesis of PI3K/mTOR inhibitors. These inhibitors are significant in cancer therapy, indicating the compound's potential in developing cancer treatments (Lei et al., 2015).

Synthesis of Novel Quinoline Derivatives

Prasad et al. (2020) synthesized a range of 2,4-disubstituted quinoline derivatives for potential applications in various fields. The process involved multi-component reactions, showcasing the versatility of quinoline derivatives in synthetic chemistry (Prasad et al., 2020).

Prodrug Systems for Bioreductive Activation

Couch et al. (2008) synthesized 2-aryl-5-nitroquinolines, including derivatives of quinoline-6-methanol, as potential prodrug systems for bioreductive activation. These systems are explored for their potential in targeted drug delivery, particularly in cancer therapy (Couch et al., 2008).

Photoluminescence and Magnetic Properties

A study by Xiao-Ya Chu and colleagues (2018) on lanthanide complexes based on 8-hydroxyquinoline derivatives, including a structure similar to this compound, revealed insights into photoluminescence and magnetic properties. These findings have implications in materials science and photonics (Chu et al., 2018).

Spectrophotometric Characterization and Computational Study

Al-Ahmary et al. (2018) conducted a study involving the synthesis and characterization of a novel quinoline derivative, highlighting its stability and electronic properties. This research contributes to the understanding of quinoline derivatives in molecular electronics and sensor technology (Al-Ahmary et al., 2018).

Properties

IUPAC Name

[6-bromo-4-(4-methyl-3-nitroanilino)quinolin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-10-2-4-13(7-16(10)21(23)24)20-17-11(9-22)8-19-15-5-3-12(18)6-14(15)17/h2-8,22H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIDKECKYFSPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2CO)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol
Reactant of Route 2
(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol
Reactant of Route 3
(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol
Reactant of Route 4
(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol
Reactant of Route 5
(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol
Reactant of Route 6
(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol

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